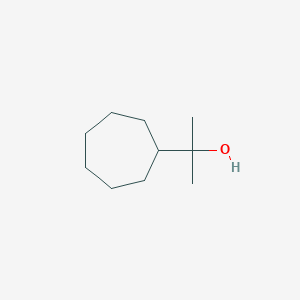
2-Cycloheptylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cycloheptylpropan-2-ol, also known as CHPO, is a cyclic tertiary alcohol that has gained significant attention in the field of organic chemistry due to its unique structural features and potential applications.
Mécanisme D'action
The mechanism of action of 2-Cycloheptylpropan-2-ol is not fully understood. However, it is believed that 2-Cycloheptylpropan-2-ol exerts its pharmacological effects through the modulation of various neurotransmitters and ion channels. 2-Cycloheptylpropan-2-ol has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the central nervous system. 2-Cycloheptylpropan-2-ol has also been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
2-Cycloheptylpropan-2-ol has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that 2-Cycloheptylpropan-2-ol exhibits antioxidant and anti-inflammatory activities. 2-Cycloheptylpropan-2-ol has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In vivo studies have demonstrated that 2-Cycloheptylpropan-2-ol exhibits analgesic and anticonvulsant activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Cycloheptylpropan-2-ol in lab experiments include its unique structural features, its potential applications in organic synthesis, medicinal chemistry, and material science, and its pharmacological activities. The limitations of using 2-Cycloheptylpropan-2-ol in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-Cycloheptylpropan-2-ol. One direction is to further investigate the mechanism of action of 2-Cycloheptylpropan-2-ol and its potential applications in the treatment of various neurological disorders. Another direction is to develop new synthetic routes for the preparation of 2-Cycloheptylpropan-2-ol and its derivatives. Additionally, the potential applications of 2-Cycloheptylpropan-2-ol in material science and catalysis can be further explored.
Méthodes De Synthèse
The synthesis of 2-Cycloheptylpropan-2-ol can be achieved through several methods, including the Grignard reaction, reduction of ketones, and the Michael addition reaction. The Grignard reaction involves the reaction of cycloheptanone with magnesium in the presence of anhydrous ether, followed by the addition of propargyl alcohol. Reduction of ketones involves the reduction of cycloheptanone with sodium borohydride or lithium aluminum hydride. The Michael addition reaction involves the reaction of cycloheptanone with acrolein in the presence of a base, followed by the reduction of the resulting product with sodium borohydride.
Applications De Recherche Scientifique
2-Cycloheptylpropan-2-ol has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2-Cycloheptylpropan-2-ol has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals. In medicinal chemistry, 2-Cycloheptylpropan-2-ol has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. In material science, 2-Cycloheptylpropan-2-ol has been used as a ligand for the synthesis of metal-organic frameworks and as a monomer for the synthesis of polymers.
Propriétés
Numéro CAS |
16624-02-5 |
|---|---|
Nom du produit |
2-Cycloheptylpropan-2-ol |
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2-cycloheptylpropan-2-ol |
InChI |
InChI=1S/C10H20O/c1-10(2,11)9-7-5-3-4-6-8-9/h9,11H,3-8H2,1-2H3 |
Clé InChI |
LFNOSERJRPEZBS-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCCCCC1)O |
SMILES canonique |
CC(C)(C1CCCCCC1)O |
Synonymes |
α,α-Dimethylcycloheptanemethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





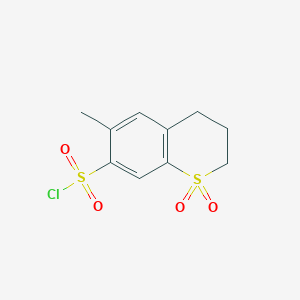
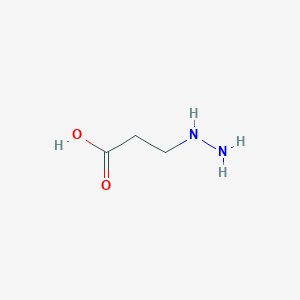
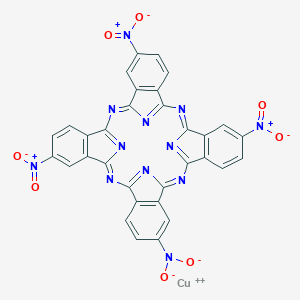

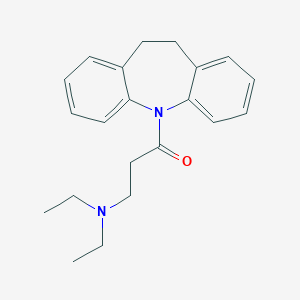

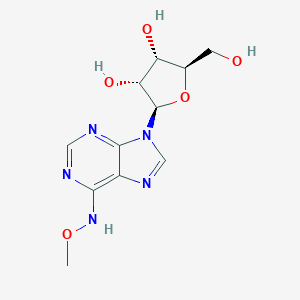
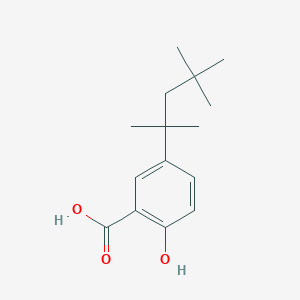
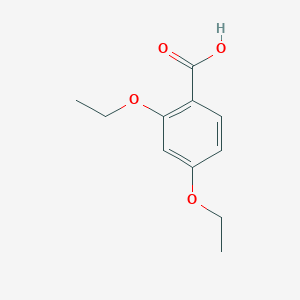
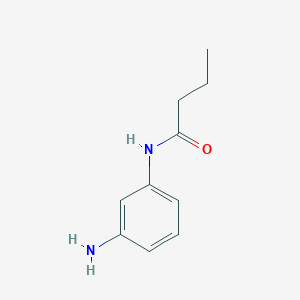

![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)